2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.: 1353958-69-6
VCID: VC8232910
InChI: InChI=1S/C12H21ClN2O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9H2,1H3
SMILES: CN(CC1CCCN(C1)C(=O)CCl)C2CC2
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

CAS No.: 1353958-69-6

Cat. No.: VC8232910

Molecular Formula: C12H21ClN2O

Molecular Weight: 244.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone - 1353958-69-6

Specification

CAS No. 1353958-69-6
Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
IUPAC Name 2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H21ClN2O/c1-14(11-4-5-11)8-10-3-2-6-15(9-10)12(16)7-13/h10-11H,2-9H2,1H3
Standard InChI Key QWADKQMLXRPETL-UHFFFAOYSA-N
SMILES CN(CC1CCCN(C1)C(=O)CCl)C2CC2
Canonical SMILES CN(CC1CCCN(C1)C(=O)CCl)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Chloroethanone group: A ketone functional group with a chlorine substituent at the α-position.

  • Cyclopropyl-methyl-amino-methyl side chain: A branched amine substituent introducing steric and electronic complexity .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC12H21ClN2O\text{C}_{12}\text{H}_{21}\text{ClN}_2\text{O}
Molecular weight244.76 g/mol
SMILESClCC(=O)N1C(C(CN(C(C2CC2)C)CC3CC3)CC1
XLogP3-AA (lipophilicity)~2.1 (estimated)

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for pharmacokinetic optimization .

Synthesis and Reaction Pathways

Key Synthetic Challenges

  • Steric hindrance: The cyclopropyl-methyl group slows nucleophilic attack during acylation, necessitating extended reaction times.

  • Byproducts: Over-acylation or decomposition observed at elevated temperatures .

TargetIC₅₀ (μM)Assay TypeSource
ROCK2 kinase0.034ATP-competitive
CYP3A4>10Inhibition assay
PKA4.6Selectivity screen

Therapeutic Applications

  • Anticancer agents: Modulates Rho-associated kinases (ROCK) implicated in tumor metastasis .

  • Neurodegenerative diseases: Potential as a neuroprotective agent via kinase inhibition .

ParameterValueSource
Skin irritationCategory 2 (H315)
Eye irritationCategory 2A (H319)
Respiratory toxicityCategory 3 (H335)

Handling Precautions: Use PPE (gloves, goggles) and work in a fume hood .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulaUnique FeatureActivity (ROCK2 IC₅₀)Source
2-Chloro-1-piperidin-1-yl-ethanoneC7H12ClNO\text{C}_7\text{H}_{12}\text{ClNO}Simple piperidine backbone0.118 μM
(R)-Enantiomer (this compound)C12H21ClN2O\text{C}_{12}\text{H}_{21}\text{ClN}_2\text{O}Chiral cyclopropyl-methyl group0.034 μM
2-Amino-1-{3-[(benzyl...)ethanoneC18H25ClN2O\text{C}_{18}\text{H}_{25}\text{ClN}_2\text{O}Benzyl-cyclopropyl substituent0.22 μM

The (R)-enantiomer exhibits superior potency due to optimal steric complementarity with ROCK2’s active site .

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